molecular formula C19H20N2O3 B2617404 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2034563-66-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No. B2617404
CAS RN: 2034563-66-9
M. Wt: 324.38
InChI Key: ADMLJIZIEKXRLO-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a common functional group in biochemistry . The molecule also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether that is often found in various pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group could contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, and the pyrrolidine ring might participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

The benzo[d][1,3]dioxole moiety, which is part of the compound, has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in a variety of applications, including gas storage, separation, and catalysis .

Organoselenium Compounds

The compound could potentially be used in the synthesis of novel organoselenium compounds . Organoselenium compounds have been explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Biocatalytic Asymmetric Reduction

The compound might be used in biocatalytic asymmetric reduction . This is a type of reaction where an enzyme is used to catalyze the reduction of a substrate in a way that generates one enantiomer preferentially .

Antimicrobial Activity

Compounds with a similar structure have shown antimicrobial activity . Therefore, it’s possible that this compound could also have antimicrobial properties .

Cytotoxicity Studies

The compound could potentially be used in cytotoxicity studies . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents include certain antibiotics, many types of chemotherapy, and radiation .

Chemical Precursor

The compound could serve as a chemical precursor for the synthesis of other compounds. For example, it could be used to synthesize 3- (1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID .

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its behavior in biological systems .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-4-2-3-5-16(13)20-19(22)21-9-8-15(11-21)14-6-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMLJIZIEKXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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